

# BI-1347: A Comparative Guide to its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of **BI-1347**, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog, Cyclin-Dependent Kinase 19 (CDK19). The information presented is intended to assist researchers in evaluating **BI-1347**'s suitability for their studies by providing objective performance data and detailed experimental methodologies.

## **Executive Summary**

**BI-1347** is a highly selective, orally active small molecule inhibitor of CDK8 and CDK19.[1] Kinase profiling studies have demonstrated its exquisite selectivity, with a more than 300-fold greater potency for CDK8/19 over a large panel of other kinases.[2] This high degree of selectivity minimizes the potential for off-target effects, making **BI-1347** a valuable tool for investigating the biological functions of CDK8 and CDK19 in various pathological conditions, including cancer.

## Data Presentation: Kinase Selectivity Profile of BI-1347

The following table summarizes the inhibitory activity of **BI-1347** against its primary targets and a selection of other kinases. The data highlights the compound's potent and specific inhibition of CDK8 and CDK19.



| Kinase Target        | BI-1347 IC50 (nM)                                  | Comparator<br>Compound(s) | Comparator IC50<br>(nM) |
|----------------------|----------------------------------------------------|---------------------------|-------------------------|
| Primary Targets      |                                                    |                           |                         |
| CDK8                 | 1.1 - 1.8[1][2][3]                                 | Cortistatin A[4]          | 15                      |
| CDK19                | 1.7                                                | _                         |                         |
| Selected Off-Targets | _                                                  | _                         |                         |
| CDK11                | 1.7                                                | _                         |                         |
| MLCK                 | 531                                                | _                         |                         |
| AURKB                | 809                                                | _                         |                         |
| FLT3                 | 1360                                               | _                         |                         |
| ICK                  | 2390                                               | _                         |                         |
| STK16                | 3550                                               | _                         |                         |
| CDK1, 2, 4, 6, 7, 9  | >1000 (No inhibition<br>observed at 1µM)[2]<br>[5] | _                         |                         |
| Broad Kinase Panel   |                                                    |                           |                         |
| 326 Kinase Panel     | Only CDK8 and CDK19 inhibited with IC50 < 1µM[2]   |                           |                         |

Note: IC50 values can vary slightly between different assays and experimental conditions. The data presented here is compiled from multiple sources for comparative purposes.

## **Experimental Protocols**

The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical development. A common and robust method for this is the in vitro kinase assay, which measures the ability of a compound to inhibit the enzymatic activity of a large panel of purified kinases.



## In Vitro Kinase Selectivity Profiling (Radiometric Assay)

This protocol describes a widely used method for determining the IC50 values of an inhibitor against a panel of kinases using a radiometric assay format, which measures the incorporation of a radiolabeled phosphate group from ATP onto a substrate.

#### Materials:

- Purified recombinant kinases (large panel)
- Specific peptide or protein substrates for each kinase
- Test inhibitor (e.g., **BI-1347**) stock solution (typically in DMSO)
- Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- [y-33P]ATP or [y-32P]ATP (radiolabeled ATP)
- Unlabeled ATP solution
- 96-well or 384-well plates
- Phosphocellulose filter plates
- Scintillation counter

#### Procedure:

- Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. A typical starting concentration is 10 μM, with 10-point, 3-fold serial dilutions.
- Reaction Setup: In a microplate, add the kinase reaction buffer.
- Add the appropriate amount of the specific kinase to each well.
- Add the serially diluted inhibitor or DMSO (as a vehicle control) to the wells.



- Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding to the kinase.
- Initiation of Kinase Reaction: Initiate the kinase reaction by adding a mixture of the specific substrate and [y-33P]ATP. The final ATP concentration should ideally be at or near the Km for each respective kinase to ensure accurate IC50 determination.[6]
- Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
- Reaction Termination and Substrate Capture: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unbound [y-33P]ATP is washed away.
- Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove any non-incorporated radiolabeled ATP.
- Signal Detection: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
- Data Analysis: The amount of radioactivity is proportional to the kinase activity. Plot the
  percentage of kinase activity against the inhibitor concentration and fit the data to a
  sigmoidal dose-response curve to determine the IC50 value.

## **Mandatory Visualization**

The following diagrams illustrate key aspects of the experimental workflow and the signaling context of **BI-1347**.





Click to download full resolution via product page

Caption: Experimental workflow for kinase selectivity profiling.





Click to download full resolution via product page

Caption: Simplified CDK8/19 signaling pathway and the inhibitory action of BI-1347.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]



- 2. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Development of Highly Potent and Selective Steroidal Inhibitors and Degraders of CDK8 -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase Screening & Profiling Services Creative Biogene [creative-biogene.com]
- 6. chemrxiv.org [chemrxiv.org]
- To cite this document: BenchChem. [BI-1347: A Comparative Guide to its Kinase Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15589228#bi-1347-selectivity-profile-against-a-kinase-panel]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com